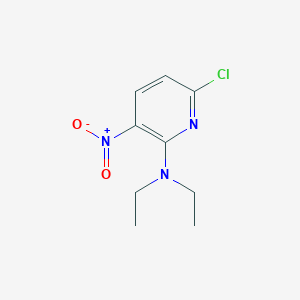
4,4-Dihydroxy-3-methyl-1H-pyrazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dihydroxy-3-methyl-1H-pyrazol-5(4H)-one is a heterocyclic compound that contains both hydroxyl and pyrazolone functional groups. Compounds with pyrazolone structures are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dihydroxy-3-methyl-1H-pyrazol-5(4H)-one typically involves the condensation of appropriate hydrazine derivatives with diketones or keto acids under controlled conditions. The reaction may require catalysts or specific pH conditions to proceed efficiently.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
化学反応の分析
Types of Reactions
4,4-Dihydroxy-3-methyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced pyrazolone derivatives.
Substitution: Introduction of different substituents at the pyrazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or enzyme inhibitor.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4,4-Dihydroxy-3-methyl-1H-pyrazol-5(4H)-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
4-Hydroxy-3-methyl-1H-pyrazol-5(4H)-one: Lacks one hydroxyl group compared to 4,4-Dihydroxy-3-methyl-1H-pyrazol-5(4H)-one.
3-Methyl-1H-pyrazol-5(4H)-one: Lacks both hydroxyl groups.
4,4-Dihydroxy-1H-pyrazol-5(4H)-one: Lacks the methyl group.
Uniqueness
This compound is unique due to the presence of both hydroxyl groups and a methyl group, which may confer distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C4H6N2O3 |
|---|---|
分子量 |
130.10 g/mol |
IUPAC名 |
4,4-dihydroxy-3-methyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C4H6N2O3/c1-2-4(8,9)3(7)6-5-2/h8-9H,1H3,(H,6,7) |
InChIキー |
RRLFVDBUIAULGG-UHFFFAOYSA-N |
正規SMILES |
CC1=NNC(=O)C1(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


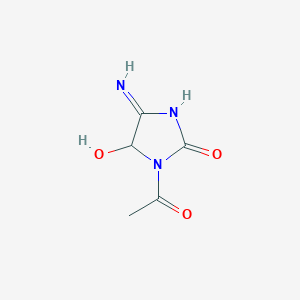
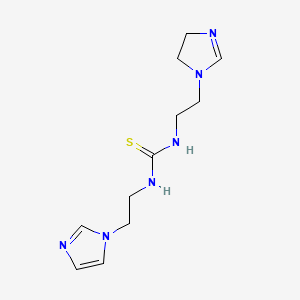
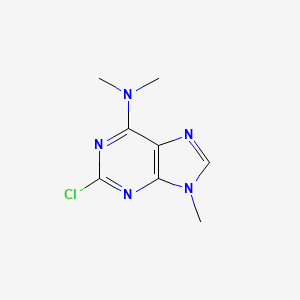
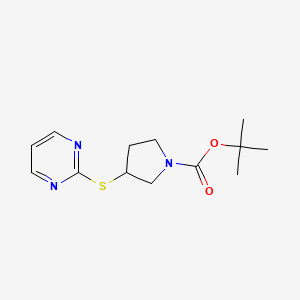

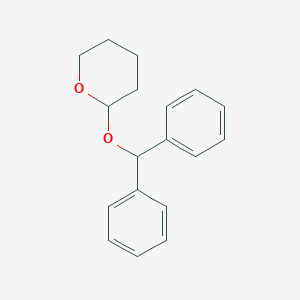
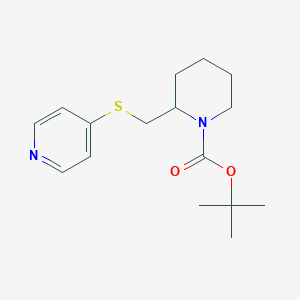


![2-(8-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13955457.png)
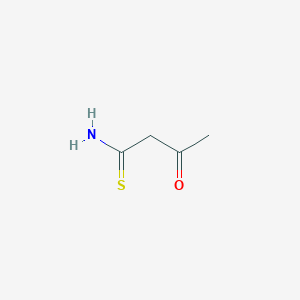
![Benzyl 8-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13955471.png)

